cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3S This compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group that has a thiomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 2-thiomethylbenzoyl chloride from 2-thiomethylbenzoic acid using thionyl chloride (SOCl2) under reflux conditions.
Cyclopentane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired product. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the cis-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, particularly at the thiomethyl group, to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the benzoyl group to form alcohol derivatives.
Substitution: The thiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thiomethyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the thiomethyl group can influence the compound’s bioactivity and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidative stress response and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: Lacks the sulfur atom, which can significantly alter its chemical properties and biological activity.
cis-3-(2-Thiomethylphenyl)propanoic acid: Similar in structure but with a different carbon backbone, affecting its reactivity and applications.
Uniqueness
The presence of both the cyclopentane ring and the thiomethylbenzoyl group in cis-3-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid makes it unique. This combination allows for specific interactions and reactivity patterns that are not observed in simpler or structurally different compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,3S)-3-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-5-3-2-4-11(12)13(15)9-6-7-10(8-9)14(16)17/h2-5,9-10H,6-8H2,1H3,(H,16,17)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVZQBIBIVCEEI-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.